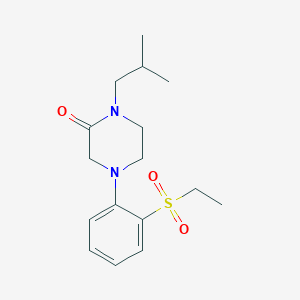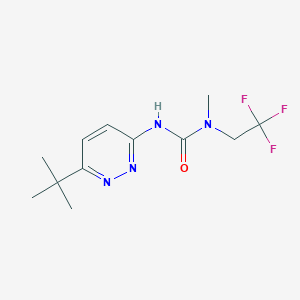![molecular formula C15H24N2O3S B6624284 (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been widely studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol acts as a selective agonist for the α7 nAChR, which is a subtype of the nAChR family found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol specifically targets the α7 nAChR, leading to increased activity of this receptor and the downstream effects associated with its activation.
Biochemical and physiological effects:
Activation of the α7 nAChR by (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. These include increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, as well as reduced inflammation and oxidative stress. (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has also been shown to promote neuroprotection by increasing the production of neurotrophic factors and reducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. However, one limitation is that (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol may not fully replicate the effects of endogenous acetylcholine on the α7 nAChR, as it is a synthetic compound.
Future Directions
There are several potential future directions for research on (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the development of more potent and selective α7 nAChR agonists, which may have even greater therapeutic potential. Another area of research is the investigation of the long-term effects of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol on cognitive function and neuroprotection. Additionally, there is interest in exploring the potential use of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Synthesis Methods
The synthesis of (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol involves several steps, including the reaction of 2-ethylsulfonylphenylhydrazine with 2-bromo-1-(chloromethyl)propane to form the corresponding piperazine derivative. This intermediate is then reacted with (R)-glycidol to yield the final product, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol.
Scientific Research Applications
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In schizophrenia, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been found to improve cognitive deficits and reduce negative symptoms, such as social withdrawal and apathy. In ADHD, (2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol has been shown to improve attention and reduce impulsivity.
properties
IUPAC Name |
(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(19,20)15-7-5-4-6-14(15)17-10-8-16(9-11-17)12-13(2)18/h4-7,13,18H,3,8-12H2,1-2H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPWTZXZUCQLKE-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)

![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol](/img/structure/B6624278.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)

![(6,8-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(oxan-4-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B6624310.png)